molecular formula C6H10N2O2 B1600036 Methyl [(2-cyanoethyl)amino]acetate CAS No. 44915-39-1

Methyl [(2-cyanoethyl)amino]acetate

Cat. No.: B1600036
CAS No.: 44915-39-1
M. Wt: 142.16 g/mol
InChI Key: GWBTUTBQZWQICM-UHFFFAOYSA-N
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Description

Methyl [(2-cyanoethyl)amino]acetate is an organic compound with the molecular formula C6H10N2O2. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals. The compound features a cyano group and an ester functional group, making it reactive and useful in multiple chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-cyanoethyl)amino]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method includes stirring the reactants at elevated temperatures, such as 70°C, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-cyanoethyl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The ester group can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts are often employed to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can yield a cyanoacetamide derivative .

Scientific Research Applications

Methyl [(2-cyanoethyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl [(2-cyanoethyl)amino]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-cyanoethyl)(methyl)amino]acetate
  • Ethyl cyanoacetate
  • Methyl cyanoacetate

Uniqueness

Methyl [(2-cyanoethyl)amino]acetate is unique due to its combination of a cyano group and an ester functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

methyl 2-(2-cyanoethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-8-4-2-3-7/h8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBTUTBQZWQICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461520
Record name Methyl N-(2-cyanoethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44915-39-1
Record name Methyl N-(2-cyanoethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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